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In the landscape of Acute Myeloid Leukemia (AML) treatment, the emergence of resistance to

FMS-like tyrosine kinase 3 (FLT3) inhibitors remains a significant clinical challenge. Novel

therapeutic agents are critically needed to overcome resistance mediated by on-target

mutations, particularly at the D835 residue within the tyrosine kinase domain (TKD) and the

F691 "gatekeeper" residue. This guide provides a comparative overview of the preclinical

activity of emerging FLT3 inhibitors, with a focus on their efficacy against these clinically

relevant resistance mutations. As "Flt3-IN-22" is not a publicly recognized compound, this

analysis will focus on recently disclosed novel inhibitors, CCM-405 and CCM-445, which

demonstrate significant promise in addressing current therapeutic gaps.

Introduction to FLT3 and Resistance Mechanisms
Mutations in the FLT3 receptor are among the most common genetic alterations in AML,

leading to constitutive activation of downstream signaling pathways that promote leukemic cell

proliferation and survival.[1][2] While first and second-generation FLT3 inhibitors have shown

clinical activity, their long-term efficacy is often limited by the development of secondary

mutations in the FLT3 kinase domain. The D835Y mutation, for instance, alters the activation

loop, reducing the binding affinity of many type II inhibitors. The F691L mutation, located at the

gatekeeper position, sterically hinders the binding of both type I and type II inhibitors,

conferring broad resistance.
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Comparative Efficacy of Novel FLT3 Inhibitors
Recent preclinical data presented at the 2025 ASCO Annual Meeting for two novel FLT3

inhibitors, CCM-405 and CCM-445, demonstrate potent activity against both wild-type FLT3

and clinically significant resistance mutations. This section compares their enzymatic and

cellular activity with established inhibitors like Gilteritinib.

Table 1: In Vitro Enzymatic Activity of FLT3 Inhibitors
Against Resistance Mutations

Compound FLT3-ITD (Kd, nM)
FLT3-ITD-D835V
(Kd, nM)

FLT3-ITD-F691L
(Kd, nM)

CCM-405 12 1.9 1.6

CCM-445 4.1 0.39 0.4

Luxeptinib (for

comparison)
- 550 97

(Data sourced from

ASCO 2025 Annual

Meeting, Abstract

#6542)

Table 2: Cellular Proliferation Inhibition (IC50) of FLT3
Inhibitors
While specific IC50 values for CCM-405 and CCM-445 were not detailed in the initial abstract,

their activity was characterized as follows:

Against FLT3-ITD and FLT3-ITD-D835Y: Potency is comparable to Gilteritinib.

Against FLT3-ITD-F691L: Potency is superior to Gilteritinib.

Against human AML cell lines (MV4-11 and MOLM-13): Both CCM-405 and CCM-445 are

potent inhibitors.
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For a comprehensive comparison, published IC50 values for Gilteritinib against relevant cell

lines are provided below.

Table 3: Reported Cellular IC50 Values for Gilteritinib
Cell Line FLT3 Mutation Status Gilteritinib IC50 (nM)

MV4-11 FLT3-ITD ~1-5

MOLM-13 FLT3-ITD ~1-5

Ba/F3-FLT3-ITD-D835Y FLT3-ITD, D835Y ~10-50

Ba/F3-FLT3-ITD-F691L FLT3-ITD, F691L >1000 (Resistant)

In Vivo Antitumor Activity
In vivo studies using cell line-derived xenograft (CDX) models of AML further underscore the

potential of these novel inhibitors.

FLT3-ITD-F691L and FLT3-ITD-D835Y CDX Models: CCM-405 induced almost complete

tumor regression (>100% Tumor Growth Inhibition - TGI). In contrast, Gilteritinib showed

significantly less efficacy with 45% and 4% TGI in the respective models.

Systemic FLT3-ITD Model (MV4-11-luc): CCM-405 induced approximately 90% tumor

regression, proving significantly more effective than Gilteritinib, which did not lead to tumor

regression.

Signaling Pathway and Experimental Visualization
To understand the mechanism of action and the experimental approaches used to evaluate

these inhibitors, the following diagrams are provided.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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